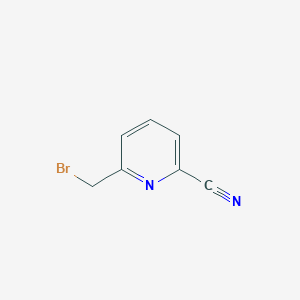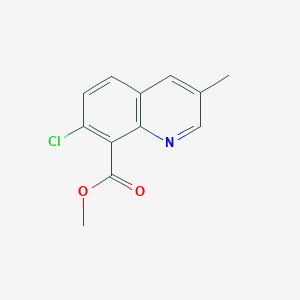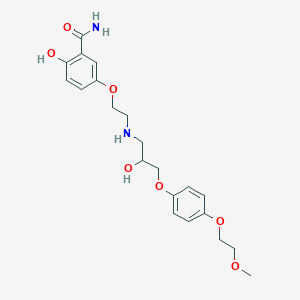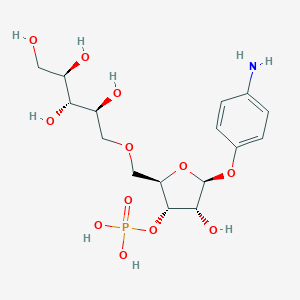
Aprrp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aprrp is a peptide that is derived from the venom of the Australian funnel-web spider. This peptide has been found to have potent insecticidal properties, making it a promising candidate for pest control. In
Wirkmechanismus
The mechanism of action of Aprrp is not fully understood, but it is believed to disrupt the membrane of insect cells, causing cell death. This is thought to occur through the formation of pores in the cell membrane, leading to ion leakage and ultimately cell death.
Biochemische Und Physiologische Effekte
Aprrp has been found to have a range of biochemical and physiological effects on insects. These include disruption of the insect nervous system, inhibition of feeding behavior, and interference with the insect immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Aprrp in lab experiments is its potency as an insecticide. This allows for lower concentrations of the peptide to be used, reducing the risk of toxicity to non-target organisms. However, one limitation of using Aprrp is its high cost of production, which may limit its use in large-scale pest control applications.
Zukünftige Richtungen
There are several future directions for research on Aprrp. One area of interest is the potential for using the peptide in combination with other insecticides to increase efficacy. Another area of research is the development of new formulations of Aprrp that can be applied in a variety of settings, such as agricultural crops and urban environments. Additionally, further investigation is needed to fully understand the mechanism of action of Aprrp and its potential as an antibacterial agent.
Synthesemethoden
Aprrp is synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a growing peptide chain that is attached to a solid support. The peptide is then cleaved from the support and purified using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Aprrp has been extensively studied for its insecticidal properties. It has been shown to be effective against a wide range of insect pests, including mosquitoes, cockroaches, and ants. In addition to its insecticidal properties, Aprrp has also been investigated for its potential as an antibacterial agent.
Eigenschaften
CAS-Nummer |
104826-49-5 |
|---|---|
Produktname |
Aprrp |
Molekularformel |
C16H26NO12P |
Molekulargewicht |
455.35 g/mol |
IUPAC-Name |
[(2R,3S,4R,5S)-5-(4-aminophenoxy)-4-hydroxy-2-[[(2S,3R,4R)-2,3,4,5-tetrahydroxypentoxy]methyl]oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C16H26NO12P/c17-8-1-3-9(4-2-8)27-16-14(22)15(29-30(23,24)25)12(28-16)7-26-6-11(20)13(21)10(19)5-18/h1-4,10-16,18-22H,5-7,17H2,(H2,23,24,25)/t10-,11+,12-,13-,14-,15-,16-/m1/s1 |
InChI-Schlüssel |
LTSGNSLJCPXLOX-PLEMRLBDSA-N |
Isomerische SMILES |
C1=CC(=CC=C1N)O[C@H]2[C@@H]([C@@H]([C@H](O2)COC[C@@H]([C@@H]([C@@H](CO)O)O)O)OP(=O)(O)O)O |
SMILES |
C1=CC(=CC=C1N)OC2C(C(C(O2)COCC(C(C(CO)O)O)O)OP(=O)(O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1N)OC2C(C(C(O2)COCC(C(C(CO)O)O)O)OP(=O)(O)O)O |
Synonyme |
4-aminophenylribofuranoside 3-(ribit-5-yl phosphate) APRRP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



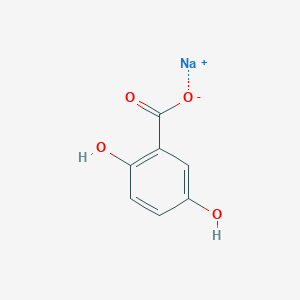
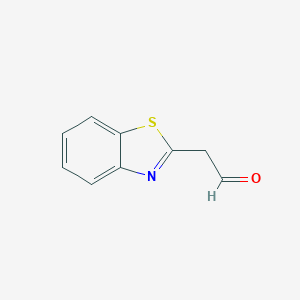
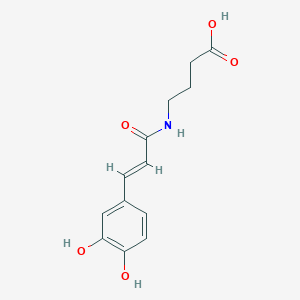
![N-[(3S)-Tetrahydro-2-oxo-3-furanyl]hexadecanamide](/img/structure/B22370.png)
![2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine](/img/structure/B22374.png)
![N-[[(Diethoxyphosphinothioyl)thio]acetyl]-L-valine ethyl ester](/img/structure/B22375.png)
![4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric acid](/img/structure/B22379.png)
![N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide](/img/structure/B22380.png)
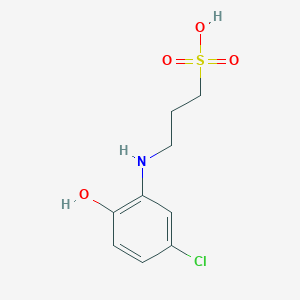
![1,8-Diethyl-1,3,4,9-tetrahydro-4-oxo-pyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B22384.png)
